An In-depth Technical Guide to 4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7)
An In-depth Technical Guide to 4-Chloro-2-methylbenzenesulfonyl chloride (CAS 56157-92-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylbenzenesulfonyl chloride is a pivotal, multifunctional reagent in modern organic synthesis. Characterized by its highly reactive sulfonyl chloride group, this compound serves as a critical building block for introducing the 4-chloro-2-methylbenzenesulfonyl moiety into a diverse range of molecular architectures. Its structural features—a sterically accessible sulfonyl chloride, an electron-withdrawing chlorine atom, and a modestly electron-donating methyl group—impart a unique reactivity profile that is leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key reactivity patterns, and critical safety considerations, offering field-proven insights for its effective application in research and development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis, including planning reaction conditions, purification strategies, and safe handling procedures.
Core Properties
The key physicochemical properties of 4-Chloro-2-methylbenzenesulfonyl chloride are summarized below, providing a quick reference for laboratory use.[1][2][3]
| Property | Value | Source |
| CAS Number | 56157-92-7 | [2][3][4] |
| Molecular Formula | C₇H₆Cl₂O₂S | [1][2][4] |
| Molecular Weight | 225.09 g/mol | [2][4] |
| Appearance | Colorless to yellowish crystalline solid | [1] |
| Melting Point | 54 °C | [1][3] |
| Boiling Point | 295.3 ± 28.0 °C (Predicted) | [1][3] |
| Density | 1.458 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents like dichloromethane, ether, and ethyl acetate; Insoluble in water.[1] |
Spectroscopic Signature
-
¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region (approx. 7.0-8.0 ppm). The methyl group protons would present as a singlet further upfield (approx. 2.5 ppm).
-
¹³C NMR: The spectrum would show seven distinct carbon signals, including four aromatic carbons (one substituted with Cl, one with the methyl group, one with the sulfonyl chloride group, and one unsubstituted), the methyl carbon, and the carbon of the sulfonyl chloride group.
-
IR Spectroscopy: Key vibrational bands would include strong S=O stretches (approx. 1375 and 1185 cm⁻¹), C-Cl stretch, and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of aryl sulfonyl chlorides is a cornerstone of organic chemistry. For 4-chloro-2-methylbenzenesulfonyl chloride, the most prevalent and industrially scalable approach is a variation of the Sandmeyer reaction, starting from the corresponding aniline.[7][8][9]
Recommended Protocol: Sandmeyer-Type Diazotization-Sulfonylation
This method is favored for its reliability and use of readily available starting materials. It proceeds via the formation of a diazonium salt from 4-chloro-2-methylaniline, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride.[7][8]
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature (-5 to 0 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to expel nitrogen gas. Maintaining a low temperature is critical to ensure the intermediate is formed and persists long enough for the subsequent sulfonylation step.[8]
-
Use of a Copper Catalyst (e.g., CuCl): The copper catalyst is essential for the radical-mediated decomposition of the diazonium salt and the subsequent trapping of the aryl radical by sulfur dioxide, facilitating the formation of the sulfonyl chloride.[7]
-
SO₂ Source: While gaseous SO₂ can be used, stable surrogates like DABSO (a DABCO-SO₂ adduct) are often preferred in laboratory settings for improved handling and safety.[7]
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
Suspend 4-chloro-2-methylaniline (1.0 eq) in concentrated hydrochloric acid.
-
Cool the mixture to between -5 and 0 °C in an ice-salt bath with vigorous stirring.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 0 °C.[8] Stir for an additional 15-20 minutes to ensure complete diazotization.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide (or a surrogate) in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride (CuCl).[9]
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt slurry from Step 1 to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
-
Workup and Isolation:
-
Once the addition is complete and gas evolution has ceased, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-chloro-2-methylbenzenesulfonyl chloride.
-
Alternative Synthetic Routes
Other methods for synthesizing sulfonyl chlorides exist, though they may be less direct for this specific target:
-
Chlorosulfonation of Toluene Derivatives: Direct reaction of 4-chlorotoluene with chlorosulfonic acid. This method can suffer from poor regioselectivity, leading to isomeric byproducts.[9][10]
-
From Sulfonic Acids: Conversion of the corresponding 4-chloro-2-methylbenzenesulfonic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[11][12][13] This is a viable route if the sulfonic acid is readily available.
Reactivity and Applications in Drug Development
The synthetic utility of 4-chloro-2-methylbenzenesulfonyl chloride stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent electrophile for reaction with a wide array of nucleophiles.[1]
Core Reactivity: Sulfonamide Formation
The most prominent application is the synthesis of sulfonamides through reaction with primary or secondary amines.[14][15] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs, including antibacterials, diuretics, and anti-inflammatory agents.[9]
Mechanism: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base (e.g., pyridine, triethylamine) is typically required to neutralize the HCl byproduct.[14]
Workflow for Sulfonamide Synthesis
Other Key Transformations
-
Sulfonate Ester Synthesis: Reaction with alcohols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups, making them valuable intermediates for nucleophilic substitution reactions.
-
Friedel-Crafts Sulfonylation: It can act as an electrophile to install the sulfonyl group onto other aromatic rings, although this is less common than its use in sulfonamide synthesis.
The presence of the chloro and methyl groups on the aromatic ring can be used for further functionalization through cross-coupling reactions or other transformations, adding to the compound's versatility as a building block.
Structure-Reactivity-Application Relationship
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound is corrosive and moisture-sensitive. Strict adherence to safety protocols is mandatory.
Hazard Identification
-
Corrosivity: Causes severe skin burns and eye damage.[2][16]
-
Toxicity: Harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][16]
-
Reactivity: Reacts with water, potentially violently, to release corrosive hydrochloric acid (HCl) gas.
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[16][17]
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or HCl vapors.[1][16]
-
Dispensing: Use caution when opening the container. Weigh and dispense the solid material promptly, minimizing exposure to atmospheric moisture.
-
Spill Management: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand, vermiculite), sweep up carefully, and place in a designated hazardous waste container.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]
-
Keep away from water and incompatible materials such as strong bases, alcohols, and oxidizing agents.[1][16] A desiccator or a dry box is recommended for long-term storage to maintain reagent integrity.
Safe Handling Workflow Diagram
References
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Bio-protocol. (n.d.). General procedure for the synthesis of sulfonyl chloride (2a and 2b). Retrieved from [Link]
-
ChemBK. (2024). 4-chloro-2-methylbenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]
-
Synlett. (2004). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synlett, 2004(11), 1949-1952. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(41), 18063-18069. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]
- Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
Oxford Academic. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2014). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 4(5), 269-286. Retrieved from [Link]
-
Semantic Scholar. (2014). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). 4-chloro-2-methylbenzenesulfonyl chloride Safety Data Sheets(SDS). Retrieved from [Link]
-
LinkedIn. (n.d.). Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]
-
Justia Patents. (1991). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 4-Chloro-2-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 41748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 7. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. books.rsc.org [books.rsc.org]
- 10. patents.justia.com [patents.justia.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. S-Chlorinations [organic-chemistry.org]
- 13. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 14. cbijournal.com [cbijournal.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
